Evidence Item 1: Unique Mechanism of Action — Intracellular ATP Depletion vs. Pore Formation (Nisin) and Cell Wall Inhibition (Mersacidin)
Mutacin-2 is explicitly excluded from both the type A (pore-forming) and type B (phospholipase/peptidoglycan biosynthesis inhibition) lantibiotic classes based on experimental evidence in glucose-energized cells of Streptococcus sobrinus. At bactericidal concentrations, mutacin-2 rapidly depletes the intracellular ATP pool and prevents ATP generation, whereas type A lantibiotics such as nisin form pores via lipid II binding and type B lantibiotics such as mersacidin inhibit transglycosylation [1]. This was concluded from direct measurements showing that mutacin-2's action is strictly correlated with ATP concentration and not with the proton motive force, and is inhibited by vanadate, an ATPase inhibitor [1]. Mutacin 1140, although differing from nisin in not forming distinct pores in certain membrane systems, still binds lipid II and interferes with cell wall synthesis, placing it mechanistically separate from mutacin-2 [2].
| Evidence Dimension | Primary mode of bactericidal action |
|---|---|
| Target Compound Data | Rapid depletion of intracellular ATP pool; inhibition of essential enzyme functions at the level of metabolic energy generation; action correlated with ATP concentration, inhibited by vanadate; does not belong to type A (pore-forming) or type B (cell wall inhibition) lantibiotics [1]. |
| Comparator Or Baseline | Nisin (Type A-I): Pore formation via lipid II binding, membrane permeabilization [REF: Breukink & de Kruijff, 2006]. Mersacidin (Type B): Inhibition of peptidoglycan transglycosylation [REF: Brötz et al., 1997]. Mutacin 1140 (Type A-I): Lipid II binding without distinct pore formation, cell wall synthesis interference [2]. |
| Quantified Difference | Categorical mechanistic difference: Mutacin-2 is the only lantibiotic conclusively demonstrated to act primarily through ATP depletion rather than membrane pore formation or cell wall biosynthesis inhibition [1]. |
| Conditions | In vitro bactericidal assays using Streptococcus sobrinus glucose-energized cells; Δψ and ΔpH measurements; ATP pool quantification; vanadate inhibition [1]. |
Why This Matters
This unclassified energy-metabolism-targeting mechanism makes mutacin-2 the only available lantibiotic for studying ATP-depletion-based bactericidal strategies, and its orthogonal target relative to lipid-II-binding lantibiotics enables combination studies without cross-resistance.
- [1] Chikindas ML, Novák J, Driessen AJM, Konings WN, Schilling KM. Mutacin II, a bactericidal antibiotic from Streptococcus mutans. Antimicrob Agents Chemother. 1995;39(12):2656-2660. doi:10.1128/aac.39.12.2656. View Source
- [2] Hillman JD, Genco RJ, Novak J, Smith L. Elucidation of the antimicrobial mechanism of mutacin 1140. Biochemistry. 2008;47(23):6196-6204. doi:10.1021/bi800262a. View Source
